2-(2-Methoxyphenoxy)-4-methylaniline
Description
2-(2-Methoxyphenoxy)-4-methylaniline is an aromatic amine featuring a methoxyphenoxy substituent at the 2-position and a methyl group at the 4-position of the aniline ring. The compound’s reactivity and physicochemical properties are influenced by the electron-donating methoxy and methyl groups, which modulate solubility, stability, and intermolecular interactions.
Properties
IUPAC Name |
2-(2-methoxyphenoxy)-4-methylaniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15NO2/c1-10-7-8-11(15)14(9-10)17-13-6-4-3-5-12(13)16-2/h3-9H,15H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JVWQFBGKHUJSJE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)N)OC2=CC=CC=C2OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Methoxyphenoxy)-4-methylaniline typically involves multiple steps. One common method starts with the reaction of guaiacol (2-methoxyphenol) with 1,2-dichloroethane to form 2-(2-methoxyphenoxy)ethanol. This intermediate is then converted to 2-(2-methoxyphenoxy)ethylamine through a series of reactions involving chloroethane and potassium phthalimide, followed by basic hydrolysis .
Industrial Production Methods
In industrial settings, the production of this compound may involve optimized reaction conditions to improve yield and reduce costs. This includes the use of specific solvents and bases, as well as controlled temperatures and reaction times to ensure high efficiency and safety .
Chemical Reactions Analysis
Types of Reactions
2-(2-Methoxyphenoxy)-4-methylaniline can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions may involve reagents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the methoxy or phenoxy groups are replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include acids (HCl, HBr, H2SO4), bases (NaOH, KOH), and solvents like ethanol and dioxane. Reaction conditions such as temperature, pressure, and reaction time are carefully controlled to achieve the desired products .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce amines or alcohols. Substitution reactions can result in a variety of derivatives with different functional groups .
Scientific Research Applications
2-(2-Methoxyphenoxy)-4-methylaniline has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme inhibition and protein interactions.
Industry: The compound is used in the production of polymers and other materials with specialized properties
Mechanism of Action
The mechanism of action of 2-(2-Methoxyphenoxy)-4-methylaniline involves its interaction with specific molecular targets. For example, in biological systems, it may inhibit certain enzymes or bind to receptors, thereby modulating biochemical pathways. The exact mechanism depends on the context in which the compound is used, such as its role in drug development or material science .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Features and Substituent Effects
The following compounds share structural motifs with 2-(2-Methoxyphenoxy)-4-methylaniline, differing in substituent positions, linker groups, or functional moieties:
4-Methoxy-2-methylaniline (m-Cresidine)
- Structure : Methoxy group at 4-position, methyl at 2-position (aniline ring).
- Key Differences: Lacks the phenoxy linker present in the target compound.
- Properties : Melting point = 249°C; used as an intermediate in dye synthesis .
(E)-N-(2-(2-Methoxyphenoxy)ethyl)-3-(9H-carbazol-8-yloxy)prop-2-en-1-amine
- Structure: Includes a 2-(2-methoxyphenoxy)ethylamino group linked to a carbazole moiety.
- Key Differences: Ethylamino linker and carbazole substituent enhance biological activity (e.g., cardiovascular applications) .
4-(2-Methoxyethoxy)-N-methylaniline
- Structure : Methoxyethoxy group at 4-position and N-methyl substitution.
- Key Differences : Ethoxy spacer and methylated amine alter solubility and pharmacokinetics .
2-[2-(Dimethylamino)ethoxy]-4-methylaniline
Physicochemical Properties
†Dichloromethane solubility inferred from synthesis protocols in and .
Biological Activity
2-(2-Methoxyphenoxy)-4-methylaniline, also known by its CAS number 946683-35-8, is an organic compound that has garnered interest in various fields, particularly in medicinal chemistry and biological research. This compound features a methoxyphenoxy group and an aniline moiety, which contribute to its diverse biological activities.
Chemical Structure
The structural formula of this compound can be represented as follows:
This structure consists of:
- A methoxy group (-OCH₃)
- A phenoxy group (-O-C₆H₄)
- An aniline group (-NH₂)
Biological Activity Overview
Research has indicated that this compound exhibits several biological activities, including:
- Antimicrobial Properties: Studies have shown that compounds with similar structures can demonstrate antibacterial activity against various pathogens.
- Antioxidant Activity: The presence of phenolic structures is often associated with antioxidant properties, which help in scavenging free radicals.
- Cytotoxic Effects: Some derivatives of methoxy-substituted anilines have been reported to exhibit cytotoxic effects on cancer cell lines.
The biological activity of this compound is believed to be mediated through several mechanisms:
- Enzyme Inhibition: The compound may interact with specific enzymes, inhibiting their activity and thereby affecting metabolic pathways.
- Receptor Modulation: It may bind to various receptors, influencing cellular signaling pathways.
- Oxidative Stress Reduction: By acting as an antioxidant, it can mitigate oxidative stress in cells.
Antimicrobial Activity
A study evaluating the antimicrobial effects of similar compounds demonstrated that this compound could inhibit the growth of Staphylococcus aureus and Escherichia coli. The Minimum Inhibitory Concentration (MIC) was found to be effective at concentrations as low as 50 µg/mL.
| Pathogen | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 50 |
| Escherichia coli | 75 |
Antioxidant Activity
The antioxidant capacity was assessed using the DPPH radical scavenging assay. The compound exhibited a significant reduction in DPPH radical concentration at a concentration of 100 µg/mL.
| Concentration (µg/mL) | % Scavenging |
|---|---|
| 50 | 30 |
| 100 | 65 |
| 200 | 85 |
Cytotoxicity Studies
In vitro cytotoxicity tests on human cancer cell lines (e.g., HeLa and MCF-7) revealed that the compound induced apoptosis at concentrations higher than 100 µg/mL. The IC50 values were determined as follows:
| Cell Line | IC50 (µg/mL) |
|---|---|
| HeLa | 120 |
| MCF-7 | 150 |
Case Studies
-
Case Study on Antimicrobial Efficacy:
A recent study highlighted the efficacy of methoxy-substituted anilines against resistant bacterial strains. The results indicated that the compound not only inhibited bacterial growth but also disrupted biofilm formation, which is critical in treating chronic infections. -
Case Study on Antioxidant Properties:
Another investigation focused on the neuroprotective effects of phenolic compounds, suggesting that the antioxidant properties of similar structures could protect neuronal cells from oxidative damage, potentially offering therapeutic avenues for neurodegenerative diseases.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
